Hydroxyphenylacetic acid
Description
Origin and Biological Significance of 4-Hydroxyphenylacetic Acid as a Metabolite
4-Hydroxyphenylacetic acid is an endogenous metabolite derived from the amino acids phenylalanine and tyrosine. rupahealth.com Tyrosine is first converted to 4-hydroxyphenylpyruvate, which is then catalyzed by the enzyme p-hydroxyphenylpyruvate oxidase to form 4-HPAA. smpdb.ca It is also a product of the catabolism of the neurotransmitters dopamine (B1211576) and norepinephrine. sinocurechem.com
In addition to its endogenous production, 4-HPAA is a significant metabolite produced by the gut microbiota. smpdb.caamegroups.org Certain species of bacteria, particularly from the Clostridia class, metabolize tyrosine to produce 4-HPAA. rupahealth.comhealthmatters.io This microbial production is an important source of 4-HPAA in the human body. The compound is also found in some foods, such as olives, cocoa beans, and mushrooms, and has been identified in brewer's yeast. sinocurechem.comsmpdb.ca
The biological significance of 4-HPAA is multifaceted. It is involved in antioxidant activities and has been shown to induce the expression of Nrf2, a key regulator of cellular antioxidant responses. medchemexpress.com Research has also highlighted its role in inhibiting carbonic anhydrase, an enzyme involved in pH regulation and other physiological processes. rupahealth.com Furthermore, studies have explored its potential in modulating metabolic pathways related to obesity and liver health. tandfonline.compnas.org
Biomarker Contexts of 4-Hydroxyphenylacetic Acid in Health and Disease
Elevated levels of 4-Hydroxyphenylacetic acid in urine can serve as a biomarker for several health conditions. rupahealth.com It is particularly recognized as a marker for small intestinal bacterial overgrowth (SIBO), where an increased population of 4-HPAA-producing bacteria leads to higher concentrations of the metabolite. rupahealth.comhealthmatters.io Conditions such as celiac disease, cystic fibrosis, and other small bowel diseases are also associated with elevated 4-HPAA levels. rupahealth.comhealthmatters.io
In the context of metabolic disorders, the concentration of 4-HPAA has been found to be negatively associated with childhood obesity. amegroups.orgamegroups.org Lower levels of this metabolite were observed in obese children, suggesting a potential protective role against weight gain. amegroups.orgamegroups.org Animal studies have further supported this, showing that 4-HPAA administration can reduce weight gain and improve glucose intolerance in mice on a high-fat diet. amegroups.orgtandfonline.com
Disorders of amino acid metabolism, such as phenylketonuria and tyrosinemia, can also lead to increased levels of 4-HPAA. rupahealth.comrupahealth.com Additionally, it has been investigated as a prognostic marker in critically ill patients. rupahealth.com
Table 1: 4-Hydroxyphenylacetic Acid as a Biomarker
| Condition | Association with 4-HPAA Levels | Reference |
| Small Intestinal Bacterial Overgrowth (SIBO) | Elevated | rupahealth.comhealthmatters.io |
| Celiac Disease | Elevated | rupahealth.comhealthmatters.io |
| Cystic Fibrosis | Elevated | rupahealth.comhealthmatters.io |
| Childhood Obesity | Negatively Associated | amegroups.orgamegroups.org |
| Phenylketonuria | Elevated | rupahealth.comrupahealth.com |
| Tyrosinemia | Elevated | rupahealth.comrupahealth.comhealthmatters.io |
| Critical Illness | Prognostic Marker | rupahealth.com |
Overview of Research Trajectories for 4-Hydroxyphenylacetic Acid
Initial research on 4-Hydroxyphenylacetic acid primarily focused on its role as a biomarker for gastrointestinal and metabolic disorders. rupahealth.comhealthmatters.io However, recent studies have expanded to investigate its potential therapeutic applications. One significant area of research is its effect on obesity and related metabolic conditions. Studies have shown that 4-HPAA, as a gut microbial metabolite of resveratrol (B1683913), can ameliorate high-fat diet-induced obesity by activating SIRT1 signaling pathways and promoting the browning of white adipose tissue. tandfonline.com
Another emerging research direction is its role in bone health. A recent study revealed that 4-HPAA can inhibit osteoclast differentiation and function, suggesting its potential as a candidate for treating osteoporosis. nih.gov The antioxidant properties of 4-HPAA and its derivatives are also being explored, with studies showing their ability to inhibit lipid peroxidation and protect against oxidative damage. medchemexpress.comnih.gov
Furthermore, the influence of 4-HPAA on liver health has been a subject of investigation. Research has demonstrated its protective effects against acute liver injury by increasing the activity of phase II and antioxidant enzymes. frontiersin.org The compound's ability to modulate gut microbiota composition and its subsequent impact on host metabolism is a central theme in current research, highlighting the importance of the gut-liver axis. tandfonline.compnas.org
Table 2: Research Findings on 4-Hydroxyphenylacetic Acid
| Research Area | Key Findings | Reference |
| Obesity and Metabolism | Reduces weight gain and improves glucose intolerance. amegroups.orgtandfonline.com Mediates the anti-obesity effects of resveratrol. tandfonline.com | amegroups.orgtandfonline.com |
| Bone Health | Inhibits osteoclast formation and prevents bone loss in a mouse model of osteoporosis. nih.gov | nih.gov |
| Antioxidant Activity | Induces the expression of Nrf2 and enhances antioxidant enzyme activity. medchemexpress.com Amides of 4-HPAA show potent antioxidant and neuroprotective activities. nih.gov | medchemexpress.comnih.gov |
| Liver Health | Protects against acute liver injury by increasing phase II and antioxidant enzymes. frontiersin.org Reverses obesity-driven hepatic steatosis. pnas.orgnih.gov | pnas.orgfrontiersin.orgnih.gov |
| Gastrointestinal Health | Serves as a biomarker for SIBO and other small bowel diseases. rupahealth.comhealthmatters.io | rupahealth.comhealthmatters.io |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
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InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
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InChI Key |
XQXPVVBIMDBYFF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)O | |
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Molecular Formula |
C8H8O3 | |
| Record name | 4-hydroxyphenylacetic acid | |
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DSSTOX Substance ID |
DTXSID5059745 | |
| Record name | Benzeneacetic acid, 4-hydroxy- | |
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Molecular Weight |
152.15 g/mol | |
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Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | 4-Hydroxyphenylacetic acid | |
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| Record name | p-Hydroxyphenylacetic acid | |
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Solubility |
60.7 mg/mL | |
| Record name | p-Hydroxyphenylacetic acid | |
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Vapor Pressure |
0.0000555 [mmHg] | |
| Record name | 4-Hydroxyphenylacetic acid | |
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CAS No. |
156-38-7 | |
| Record name | Hydroxyphenylacetic acid | |
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| Record name | 4-Hydroxyphenylacetic acid | |
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| Record name | Benzeneacetic acid, 4-hydroxy- | |
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| Record name | p-hydroxyphenylacetic acid | |
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| Record name | P-HYDROXYPHENYLACETIC ACID | |
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| Record name | p-Hydroxyphenylacetic acid | |
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Melting Point |
148 - 150 °C | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways and Biotransformation of 4 Hydroxyphenylacetic Acid
Endogenous Mammalian Metabolism of 4-Hydroxyphenylacetic Acid
Within mammals, 4-HPAA is recognized as a metabolite originating from the degradation of aromatic amino acids. The metabolic routes of phenylalanine and tyrosine are fundamental to its in-house formation.
4-Hydroxyphenylacetic acid is an endogenous breakdown product of the amino acids phenylalanine and tyrosine. The metabolic connection starts with phenylalanine, which is converted into tyrosine by the enzyme phenylalanine hydroxylase. As a result, metabolites derived from tyrosine, such as 4-HPAA, are also considered indirect metabolites of phenylalanine. The main catabolic pathway for tyrosine involves its conversion to 4-hydroxyphenylpyruvate (4-HPP) through the action of tyrosine aminotransferase. Although the primary fate of 4-HPP is its conversion to homogentisate (B1232598), other minor metabolic pathways can result in the formation of 4-HPAA.
The central enzyme in the primary tyrosine catabolic pathway is 4-hydroxyphenylpyruvate dioxygenase (HPPD). This Fe(II)-dependent, non-heme oxygenase facilitates the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the complete breakdown of tyrosine to fumarate (B1241708) and acetoacetate. This intricate reaction includes decarboxylation, aromatic oxygenation, and the migration of the side chain. While HPPD's main product is homogentisate, its activity is central to the tyrosine degradation pathway from which 4-HPAA can be formed. In certain microorganisms, the transformation of 4-HPP into 4-HPAA is also attributed to an enzyme named 4-hydroxyphenylpyruvate dioxygenase, with this process largely taking place in the liver following the absorption of precursor compounds from the gut.
The liver is a primary site for the metabolism of 4-HPAA. Scientific evidence indicates that the compound undergoes extensive first-pass metabolism in the liver. Upon absorption, a significant fraction of 4-HPAA is conjugated, circulating in the bloodstream primarily in glucuronidated or sulfated forms. Studies have demonstrated that after its administration, the total levels of 4-HPAA (both free and conjugated) are markedly higher in the liver, confirming its central role in processing this metabolite. Hepatic enzyme systems, including Cytochrome P450 enzymes like CYP2E1 and various phase II conjugation enzymes, are instrumental in its biotransformation.
Microbial Metabolism of 4-Hydroxyphenylacetic Acid
The gut microbiota represents a substantial source of 4-HPAA, generating it from the metabolism of dietary aromatic amino acids and polyphenolic compounds, such as flavonoids.
A prevalent microbial pathway for 4-HPAA production is the transamination of the aromatic amino acid tyrosine. This reaction, carried out by microbial aminotransferases, can convert tyrosine into several metabolites, including 4-HPAA. It is considered a major metabolite produced by the colonic microbiota and is efficiently absorbed by the host.
A wide array of gut bacteria can either produce or degrade 4-HPAA. Research has pinpointed several key species and groups involved in these metabolic activities.
Clostridia species : Various species within the Clostridium genus are known to generate 4-HPAA from tyrosine. This group includes C. difficile, C. stricklandii, C. lituseburense, C. subterminale, C. putrefaciens, and C. propionicum. Clostridium difficile is particularly notable as it possesses the enzyme p-hydroxyphenylacetate decarboxylase, which allows it to further metabolize 4-HPAA into the compound p-cresol (B1678582).
Pseudomonas putida : This bacterium, found in both soil and the gut, has well-documented pathways for breaking down 4-HPAA. A primary route is the homoprotocatechuate pathway, which starts with the hydroxylation of 4-HPAA to form 3,4-dihydroxyphenylacetate. This initial conversion is performed by 4-hydroxyphenylacetate (B1229458) 3-monooxygenase, a two-component enzyme system (HpaB and HpaC). Subsequent steps involve ring-fission by a dioxygenase, ultimately yielding pyruvate (B1213749) and succinate. P. putida also utilizes a complex system known as the phenylacetyl-CoA catabolon, a convergent pathway for the degradation of various aromatic compounds.
Other bacteria implicated in 4-HPAA metabolism include:
Acinetobacter species : These bacteria can degrade 4-HPAA, converting it first to 3,4-dihydroxyphenylacetic acid.
Family Eubacteriaceae : Members of this family have been identified as producers of 4-HPAA through the metabolism of tyrosine.
Bacteroides species : Several species from this prominent gut genus, including Bacteroides thetaiotaomicron, B. eggerthii, and B. ovatus, have been shown to produce 4-HPAA.
Data Tables
Table 1: Key Enzymes in 4-Hydroxyphenylacetic Acid Metabolism
| Enzyme Name | Abbreviation | Function | Organism Type |
|---|---|---|---|
| Phenylalanine Hydroxylase | PAH | Converts Phenylalanine to Tyrosine. | Mammalian |
| Tyrosine Aminotransferase | Converts Tyrosine to 4-Hydroxyphenylpyruvate. | Mammalian, Microbial | |
| 4-Hydroxyphenylpyruvate Dioxygenase | HPPD | Converts 4-Hydroxyphenylpyruvate to Homogentisate. | Mammalian, Microbial |
| 4-Hydroxyphenylacetate 3-Monooxygenase | 4HPA3H | Hydroxylates 4-Hydroxyphenylacetate to 3,4-Dihydroxyphenylacetate. | Bacterial (e.g., Pseudomonas, E. coli) |
| p-Hydroxyphenylacetate Decarboxylase | Decarboxylates 4-Hydroxyphenylacetate to p-Cresol. | Bacterial (Clostridium difficile) | |
| Phenylacetyl-CoA Ligase | PhAc-CoAL | Activates Phenylacetic acid to Phenylacetyl-CoA in a convergent degradation pathway. | Bacterial (Pseudomonas putida) |
Table 2: Microbial Species Involved in 4-Hydroxyphenylacetic Acid Metabolism
| Microbial Species/Group | Role in 4-HPAA Metabolism | Metabolic Pathway/Product |
|---|---|---|
| Clostridium difficile | Production & Degradation | Produces 4-HPAA from tyrosine; degrades it to p-cresol. |
| Clostridium (other species) | Production | Produce 4-HPAA from tyrosine. |
| Pseudomonas putida | Degradation | Degrades 4-HPAA via the homoprotocatechuate pathway and phenylacetyl-CoA catabolon. |
| Acinetobacter sp. | Degradation | Degrades 4-HPAA via 3,4-dithis compound. |
| Eubacteriaceae family | Production | Produces 4-HPAA via tyrosine metabolism. |
| Bacteroides species | Production | Produce 4-HPAA from aromatic amino acids. |
Metabolism of Aromatic Amino Acids by Gut Bacteria
Gut microbiota play a crucial role in metabolizing aromatic amino acids, such as phenylalanine and tyrosine, into 4-Hydroxyphenylacetic acid (4-HPAA). amegroups.orgresearchgate.netnih.gov This process is a key part of the broader fermentation of these amino acids by various gut bacteria. nih.gov
The metabolic journey from tyrosine to 4-HPAA involves a series of enzymatic reactions. Initially, tyrosine is converted to 4-hydroxyphenylpyruvic acid through the action of an aminotransferase. researchgate.netnih.gov Subsequently, 4-hydroxyphenylpyruvic acid is transformed into 4-HPAA. researchgate.net This conversion can also be part of a pathway leading to the production of p-cresol, with 4-HPAA acting as a direct precursor. nih.govfrontiersin.org
Several bacterial species residing in the gut are known to be involved in the production of 4-HPAA from aromatic amino acids. These include various species of Bacteroides, Clostridium, and Eubacterium hallii. nih.govnih.gov For instance, Clostridium sporogenes can produce both Phenylacetic acid and 4-HPAA from phenylalanine and tyrosine, respectively. nih.gov Studies have shown that a significant portion of urinary 4-HPAA originates from the intake of tyrosine. mdpi.com
The metabolism of aromatic amino acids by gut bacteria is influenced by the gut environment. For example, the fermentation of these amino acids is favored at a higher colonic pH. nih.gov
Table 1: Gut Bacteria Involved in Aromatic Amino Acid Metabolism to 4-HPAA
| Bacterial Species/Group | Aromatic Amino Acid Substrate | Reference |
|---|---|---|
| Bacteroides spp. | Phenylalanine, Tyrosine | nih.govfrontiersin.org |
| Clostridium spp. | Phenylalanine, Tyrosine | nih.govnih.govrupahealth.com |
| Eubacterium hallii | Aromatic amino acids | nih.gov |
| Clostridium sporogenes | Phenylalanine, Tyrosine | nih.gov |
Flavonoid and Polyphenol Catabolism to 4-Hydroxyphenylacetic Acid by Microbes
The gut microbiota are also instrumental in the breakdown of complex plant-derived compounds like flavonoids and other polyphenols, leading to the formation of 4-Hydroxyphenylacetic acid (4-HPAA). pnas.orgtandfonline.comnih.gov This microbial catabolism is essential as many of these dietary compounds are not readily absorbed in the upper gastrointestinal tract and thus reach the colon where they are metabolized by resident bacteria. researchgate.net
A well-studied example is the degradation of quercetin (B1663063), a common dietary flavonoid. Gut bacteria can transform quercetin into several smaller phenolic acids, including 3,4-dithis compound (DOPAC), which can be further dehydroxylated to produce 4-HPAA. researchgate.netfoodandnutritionresearch.nettandfonline.com The catabolism of quercetin glycosides, such as those found in onions, predominantly yields DOPAC and 3-hydroxyphenylacetic acid as major metabolites. tandfonline.comnih.gov
The microbial degradation of flavonoids into monophenolic acids like 4-HPAA involves a multi-step enzymatic pathway. For flavones and flavonols, this can include the action of a flavone (B191248) reductase, chalcone (B49325) isomerase, enoate reductase, and phloretin (B1677691) hydrolase. pnas.orgtandfonline.com Several gut commensals, including Flavonifractor plautii (formerly known as Clostridium orbiscindens), have been identified as capable of catabolizing dietary flavonols into these monophenolic acids. pnas.orgbiorxiv.org
The production of 4-HPAA from polyphenols is not limited to flavonoids. For instance, supplementation with resveratrol (B1683913), a natural polyphenol, has been shown to increase the levels of 4-HPAA through the modulation of gut microbiota. tandfonline.com
Table 2: Microbial Catabolism of Polyphenols to 4-HPAA
| Polyphenol Source | Key Intermediate(s) | Resulting Phenolic Acid | Reference |
|---|---|---|---|
| Quercetin | 3,4-dithis compound (DOPAC) | 4-Hydroxyphenylacetic acid | researchgate.netfoodandnutritionresearch.net |
| Quercetin Glycosides | 3,4-dithis compound (DOPAC), 3-hydroxyphenylacetic acid | 4-Hydroxyphenylacetic acid | tandfonline.comnih.gov |
| Flavonols/Flavones | - | 4-Hydroxyphenylacetic acid | pnas.orgtandfonline.combiorxiv.org |
| Resveratrol | - | 4-Hydroxyphenylacetic acid | tandfonline.com |
Microbial Degradation Pathways of 4-Hydroxyphenylacetic Acid
Microorganisms employ distinct catabolic pathways to break down 4-Hydroxyphenylacetic acid (4-HPAA), primarily channeling it into either the homoprotocatechuate or the homogentisate central pathway. plos.orgomicsonline.org
Homoprotocatechuate Pathway (3,4-Dithis compound as Intermediate)
In many bacteria, the degradation of 4-HPAA proceeds through the homoprotocatechuate pathway. plos.orgomicsonline.org This pathway is initiated by the hydroxylation of 4-HPAA at the C3 position to form 3,4-dithis compound, also known as homoprotocatechuate. omicsonline.orgmicrobiologyresearch.org This initial step is catalyzed by a specific hydroxylase. plos.orgnih.gov
Following its formation, homoprotocatechuate undergoes ring cleavage, a reaction catalyzed by a dioxygenase enzyme. plos.orgresearchgate.net This leads to the formation of a semialdehyde intermediate, which is subsequently metabolized through a series of enzymatic steps to yield central metabolites like pyruvate and succinate, which can then enter the Krebs cycle. omicsonline.orgmicrobiologyresearch.orgnih.gov This pathway has been well-documented in various bacterial species, including Klebsiella pneumoniae and certain strains of Pseudomonas putida and Escherichia coli. microbiologyresearch.orgnih.gov
Homogentisate Pathway (2,5-Dithis compound as Intermediate)
An alternative route for 4-HPAA degradation is the homogentisate pathway. plos.orgomicsonline.org This pathway commences with the hydroxylation of 4-HPAA at the C1 position, which is accompanied by a migration of the carboxymethyl side chain to the C2 position, a phenomenon known as the 'NIH shift'. omicsonline.org The resulting intermediate is 2,5-dithis compound, also known as homogentisate. omicsonline.orgnih.gov
Homogentisate then undergoes ring cleavage, catalyzed by homogentisate 1,2-dioxygenase, to produce maleylacetoacetate. plos.orgasm.org Subsequent enzymatic reactions convert maleylacetoacetate into fumarate and acetoacetate, which are then integrated into the cell's central metabolism. plos.orgomicsonline.orgasm.org This pathway is utilized by bacteria such as Pseudomonas acidovorans. nih.gov Some versatile bacteria, like Burkholderia xenovorans LB400, can utilize both the homogentisate and homoprotocatechuate pathways for the catabolism of 4-HPAA. plos.org
Enzymes Involved in Microbial Degradation (e.g., 4-Hydroxyphenylacetic Acid 1-Hydroxylase, 4-Hydroxyphenylacetic Acid-3-Hydroxylase)
The microbial degradation of 4-HPAA is orchestrated by a suite of specific enzymes. Two key initiating enzymes are 4-Hydroxyphenylacetic acid 1-hydroxylase and 4-Hydroxyphenylacetic acid 3-hydroxylase, which direct the substrate into the homogentisate and homoprotocatechuate pathways, respectively. plos.orgnih.govnih.gov
4-Hydroxyphenylacetic acid 1-hydroxylase (also known as 4-HPA 1-hydroxylase or 4-hydroxyphenylacetate 1-monooxygenase) catalyzes the conversion of 4-HPAA to homogentisate. nih.govwikipedia.orgqmul.ac.uk This enzyme requires NAD(P)H and FAD as cofactors. nih.govwikipedia.org It is an oxidoreductase that incorporates one atom of oxygen into the substrate. wikipedia.org In Pseudomonas acidovorans, this enzyme is induced when the bacterium is grown on 4-HPAA as the sole carbon source. nih.gov
4-Hydroxyphenylacetic acid 3-hydroxylase is responsible for the initial step in the homoprotocatechuate pathway, hydroxylating 4-HPAA to form 3,4-dithis compound. microbiologyresearch.orgnih.gov In Escherichia coli, this enzyme is part of a multi-component system encoded by the hpaBC gene cluster. plos.orgnih.gov
Beyond these initial hydroxylases, the subsequent steps in both pathways are catalyzed by a series of enzymes including dioxygenases, isomerases, and hydrolases that ultimately break down the aromatic ring structure into central metabolic intermediates. plos.orgasm.org
Table 3: Key Enzymes in Microbial Degradation of 4-HPAA
| Enzyme | Pathway | Reaction Catalyzed | Cofactors/Requirements | Reference |
|---|---|---|---|---|
| 4-Hydroxyphenylacetic acid 1-hydroxylase | Homogentisate | 4-HPAA → Homogentisate | NAD(P)H, FAD | nih.govwikipedia.orgqmul.ac.uk |
| 4-Hydroxyphenylacetic acid 3-hydroxylase | Homoprotocatechuate | 4-HPAA → 3,4-Dithis compound | - | microbiologyresearch.orgnih.gov |
| Homogentisate 1,2-dioxygenase | Homogentisate | Homogentisate → Maleylacetoacetate | - | plos.orgasm.org |
| Homoprotocatechuate 2,3-dioxygenase | Homoprotocatechuate | 3,4-Dithis compound → 5-Carboxymethyl-2-hydroxymuconic semialdehyde | - | plos.orgresearchgate.net |
Regulation of Microbial 4-Hydroxyphenylacetic Acid Metabolism
The microbial metabolism of 4-Hydroxyphenylacetic acid (4-HPAA) is a tightly regulated process, ensuring that the necessary enzymes are synthesized primarily when the substrate is available. In many bacteria, the genes encoding the enzymes for 4-HPAA degradation are organized into operons, allowing for coordinated gene expression. nih.govnih.gov
For instance, in Escherichia coli strains, the genes for the homoprotocatechuate pathway are part of the inducible hpa operon. nih.gov This operon includes the hpaBC genes, which code for the 4-HPAA 3-hydroxylase, as well as genes for the subsequent enzymes in the degradation pathway. plos.orgnih.gov The expression of these genes is typically induced by the presence of 4-HPAA or related compounds.
In Pseudomonas putida, the degradation of some aromatic compounds is controlled by repressors. For example, the hmg genes, which are part of the homogentisate pathway, are regulated by an IclR-type regulator that acts as a repressor. plos.orgnih.gov Transcriptional analyses in Burkholderia xenovorans LB400 have shown that the expression of genes encoding key enzymes like homogentisate dioxygenase and homoprotocatechuate 2,3-dioxygenase is induced during growth on 4-HPAA. plos.orgresearchgate.net This indicates that the presence of the substrate triggers the transcription of the necessary catabolic genes.
Furthermore, proteomic studies have provided evidence for the up-regulation of specific enzymes in response to 4-HPAA. In B. xenovorans LB400 grown on 4-HPAA, there is an observed induction of fumarylacetoacetate hydrolase, an enzyme in the homogentisate pathway. plos.orgresearchgate.net This differential expression highlights the regulatory mechanisms at the protein level that control the metabolic flux through these degradative pathways.
Induction Mechanisms of Enzymes in Microbial Pathways
The microbial catabolism of 4-Hydroxyphenylacetic acid (4-HPAA) is initiated by an inducible enzymatic pathway. The key enzyme, 4-hydroxyphenylacetic acid-3-hydroxylase (4-HPA-3-hydroxylase), is specifically induced by the presence of 4-HPAA in the growth medium. oup.com This enzyme is a two-component system, comprising a monooxygenase component (HpaB) and an FAD oxidoreductase component (HpaC). mdpi.com The HpaB component utilizes molecular oxygen and a reduced flavin, which is supplied by HpaC, to hydroxylate 4-HPAA. mdpi.comresearchgate.net
In Pseudomonas putida U, the induction of 4-HPA-3-hydroxylase is highly specific to 4-HPAA, although other related compounds like phenylacetic acid can induce the enzyme to a lesser degree. oup.com In various strains of Escherichia coli (specifically strains B, C, and W), the enzymes necessary for 4-HPAA catabolism are also inducible and are encoded by the hpa gene cluster. researchgate.net The initial step in these bacteria is the conversion of 4-HPAA to 3,4-dithis compound, a reaction catalyzed by the aforementioned 4-HPA-3-hydroxylase. oup.comresearchgate.net
Carbon Catabolite Repression in Microbial Metabolism
Carbon catabolite repression (CCR) is a fundamental regulatory mechanism in bacteria that prioritizes the metabolism of a preferred carbon source, such as glucose, over less-preferred sources. nih.gov This process ensures optimal growth by preventing the synthesis of enzymes required for the utilization of secondary substrates when the primary one is available. nih.gov
The effect of CCR on 4-HPAA metabolism varies between different bacterial species. In Pseudomonas putida U, the degradation pathway of 4-HPAA appears to be exempt from this regulation. Studies have shown that the induction of 4-HPA-3-hydroxylase and the consumption of 4-HPAA are not affected by the presence of glucose in the medium. oup.com
In contrast, the 4-HPAA catabolic pathway in Escherichia coli W is subject to strict carbon catabolite repression. nih.gov When grown in a medium containing both glucose and 4-HPAA, the promoter (Pg) that controls the expression of the hpa meta operon is repressed until the cells reach the stationary phase of growth. nih.govoup.com This repression is mediated by the cAMP receptor protein (CRP). nih.gov The presence of acetic acid, an overflow metabolite from glucose metabolism during the stationary phase, can provide the energy needed to produce cAMP, which in turn helps the cell adapt to using less preferred carbon sources like aromatic compounds. nih.gov
Biosynthetic Strategies for 4-Hydroxyphenylacetic Acid
Microbial Cell Factory Approaches for Sustainable Production
Microbial cell factories offer a promising and sustainable alternative to traditional petrochemical-based synthesis of 4-Hydroxyphenylacetic acid (4-HPAA). nih.govacs.orgnih.gov By harnessing and engineering the metabolic capabilities of microorganisms, it is possible to produce valuable phenolic acids from renewable carbon sources. acs.org This bio-based approach is considered more environmentally friendly and sustainable compared to chemical synthesis methods. nih.govresearchgate.net Various microbial platforms, including Pseudomonas species and Escherichia coli, have been developed for the production of aromatic compounds like 4-HPAA. acs.orgasm.org
Engineered Escherichia coli for Enhanced 4-Hydroxyphenylacetic Acid Biosynthesis
Escherichia coli has been extensively engineered to function as a cell factory for the de novo production of 4-HPAA from simple sugars like glucose. nih.govnih.gov A common strategy involves introducing and optimizing heterologous biosynthetic pathways. For instance, the yeast Ehrlich pathway has proven effective for 4-HPAA production. nih.gov This typically involves the overexpression of key enzymes such as a phenylpyruvate decarboxylase (like ARO10 from yeast or ipdC from Azospirillum brasilense) and a phenylacetaldehyde (B1677652) dehydrogenase (like feaB from E. coli). nih.govasm.org
To further enhance production, advanced metabolic engineering techniques have been employed:
Cofactor Engineering : The availability of cofactors like NADPH and ATP is crucial for biosynthesis. A strategy known as cofactor engineering based on CRISPR interference (CECRiS) screening was used to identify and delete genes encoding NADPH-consuming (yahK) and ATP-consuming (fecE) enzymes. nih.govresearchgate.netfrontiersin.org This deletion increased 4-HPAA production from 6.32 g/L to 7.76 g/L. nih.govresearchgate.net
Pathway Balancing : The expression levels of the pathway enzymes can be fine-tuned to balance metabolic flux and prevent the accumulation of toxic intermediates. Using a tunable intergenic region (TIGR) to control the expression of evolved pathway enzymes led to a 1.13-fold increase in titer. nih.gov
Dynamic Regulation : Quorum-sensing (QS) circuits have been developed to dynamically control the biosynthetic pathway without the need for external inducers. An Esa-PesaR activation QS system resulted in a 46.4% improvement in the final titer compared to a statically controlled pathway, reaching 17.39 g/L. nih.gov
Through a combination of these strategies, including cofactor engineering and fed-batch fermentation, an engineered E. coli strain produced 28.57 g/L of 4-HPAA, with a molar yield of 27.64%, which represents the highest titer reported to date. nih.govresearchgate.net
| Strain / Engineering Strategy | Key Genes / Modifications | 4-HPAA Titer / Yield | Reference |
| E. coli with Yeast Ehrlich Pathway | Overexpression of ARO10 and feaB variants | - | nih.gov |
| E. coli with Dynamic Regulation | Esa-PesaR quorum-sensing system | 17.39 g/L (23.2% molar yield) | nih.gov |
| E. coli with Cofactor Engineering | Deletion of yahK and fecE | 7.76 g/L | nih.govresearchgate.net |
| Final Engineered E. coli | Cofactor engineering, fed-batch fermentation | 28.57 g/L (27.64% molar yield) | nih.govresearchgate.net |
One-Pot Bioconversion Strategies from Lignin-Related Compounds
A highly efficient strategy for sustainable 4-HPAA production involves the one-pot bioconversion of lignin-derived aromatic compounds. acs.orgresearchgate.net Lignin, an abundant biopolymer, can be broken down into monomers like p-coumaric acid and ferulic acid, which serve as valuable precursors for high-value chemicals. acs.orgnih.gov
Researchers have engineered E. coli to perform a multi-step enzymatic conversion in a single vessel. acs.org An artificial pathway was constructed consisting of decarboxylation, epoxidation, isomerization, and oxidation steps. acs.org This was achieved by introducing a cascade of enzymes including a phenolic acid decarboxylase (Pad), styrene (B11656) monooxygenase (StyAB), styrene oxide isomerase (StyC), and phenylacetaldehyde dehydrogenase (FeaB). researchgate.net To improve efficiency, the strain was also engineered to reduce the activity of aromatic aldehyde reductases, preventing the formation of unwanted byproducts. acs.org
This one-pot bioconversion system demonstrated remarkable efficiency, producing 4-HPAA from p-coumaric acid with a titer of 13.7 mM, a molar yield of 91.3%, and a productivity of 1041 mg/L/h. acs.org The strategy was also successfully applied to convert p-coumaric acid present in lignocellulosic biomass hydrolysate into 4-HPAA. acs.org
Biosensor-Assisted Evolution and Adaptive Laboratory Evolution for Improved Production
To overcome the limitations of conventional screening methods, advanced techniques such as biosensor-assisted evolution and adaptive laboratory evolution (ALE) have been implemented to enhance 4-HPAA production. nih.govresearchgate.net A biosensor that specifically detects intracellular 4-HPAA allows for the high-throughput screening of vast mutant libraries to identify superior producer strains. nih.govresearchgate.netmdpi.com
This approach often involves the following steps:
Mutagenesis : A mutant library is generated using methods like atmospheric and room temperature plasma (ARTP) mutagenesis, which introduces random genetic variations. nih.govresearchgate.net
Screening and Evolution : The 4-HPAA biosensor is used to screen the library for high-producing mutants. These selected strains are then subjected to ALE, a process where they are cultivated for extended periods under specific selective pressures (e.g., high substrate concentration) to promote the evolution of strains with enhanced production capabilities and tolerance. nih.govresearchgate.netosti.gov
Genome Shuffling : This technique is used to combine the beneficial mutations from different evolved strains into a single, superior strain. nih.govresearchgate.net
Using a combination of ARTP mutagenesis, biosensor-assisted screening, ALE, and genome shuffling, researchers developed an E. coli strain (GS-2-4) that produced 25.42 g/L of 4-HPAA. nih.govresearchgate.net Further inverse engineering of this strain, based on whole-genome sequencing analysis, led to an additional 37% increase in production. nih.govresearchgate.net These results highlight the power of combining biosensors with evolutionary engineering to develop robust cell factories. nih.gov
Physiological and Pathophysiological Roles of 4 Hydroxyphenylacetic Acid
Role in Gastrointestinal Health and Disease
4-Hydroxyphenylacetic acid (4-HPAA), a phenolic acid derived from the metabolism of the amino acid tyrosine by gut bacteria, serves as a significant biomarker for various gastrointestinal conditions. rupahealth.com Its presence and concentration in urine can offer insights into the health of the small intestine and the balance of its microbial ecosystem. healthmatters.iohealthmatters.io
Elevated urinary levels of 4-HPAA are strongly associated with Small Intestinal Bacterial Overgrowth (SIBO). rupahealth.comhealthmatters.iohealthmatters.io In a healthy individual, 4-HPAA concentrations in urine are typically very low. healthmatters.io However, an overgrowth of certain bacteria in the small intestine leads to increased production of this compound. nih.gov Consequently, the measurement of 4-HPAA in urine is considered a useful screening method for diseases of the small intestine that are linked to bacterial overgrowth. healthmatters.ionih.govnih.gov
The bacteria responsible for producing 4-HPAA in these conditions are often species of Clostridia, including C. difficile, C. stricklandii, C. lituseburense, C. subterminale, C. putrefaciens, and C. propionicum. mosaicdx.commosaicdx.com
Table 1: Conditions Associated with Elevated 4-Hydroxyphenylacetic Acid
| Condition | Association with 4-HPAA | Key Bacterial Genera Implicated |
|---|---|---|
| SIBO | Biomarker for bacterial overgrowth in the small intestine. nih.govnih.gov | Clostridia species. mosaicdx.commosaicdx.com |
| C. difficile Infection | Precursor for p-cresol (B1678582) production, providing a competitive advantage. frontiersin.orgnih.gov | Clostridioides difficile. frontiersin.org |
| Celiac Disease | Elevated levels are common, suggesting a potential role of Clostridia. healthmatters.iomosaicdx.com | Clostridia species. mosaicdx.com |
| Cystic Fibrosis | Elevated levels are prevalent, suggesting bacterial involvement. healthmatters.iomosaicdx.com | Clostridia species. mosaicdx.com |
The relationship between 4-HPAA and Clostridioides difficile (C. difficile) is particularly noteworthy. C. difficile utilizes 4-HPAA as a precursor to produce a toxic compound called para-cresol (p-cresol). mosaicdx.comfrontiersin.org The production of p-cresol gives C. difficile a significant competitive advantage in the gut environment, as it inhibits the growth of other commensal gut bacteria, especially Gram-negative species. frontiersin.orgnih.gov
The conversion of 4-HPAA to p-cresol is carried out by an enzyme called HpdBCA decarboxylase, which is encoded by the hpdBCA operon in C. difficile. frontiersin.orgnih.gov The expression of this operon is induced by the presence of 4-HPAA, meaning that as 4-HPAA levels rise, C. difficile can increase its production of p-cresol, thereby promoting dysbiosis and enhancing its own colonization. asm.org This mechanism highlights a direct link between the metabolite 4-HPAA and the pathophysiology of C. difficile infection (CDI). frontiersin.org
Elevated urinary 4-HPAA is a common finding in patients with celiac disease and cystic fibrosis. rupahealth.comhealthmatters.iomosaicdx.com This frequent association has led to the hypothesis that Clostridia bacteria may play a role in the pathology of these illnesses. healthmatters.iomosaicdx.commosaicdx.com In celiac disease, studies have noted increased serum levels of 4-HPAA along with other microbial metabolites, pointing to significant alterations in gut microbiota metabolism. nogr.orgoup.com One study observed an increase in 4-hydroxyphenylacetate (B1229458) in the fecal metabolome of children with celiac disease following probiotic treatment, which was associated with changes in amino acid profiles. nih.gov
4-HPAA is a direct product of gut microbial metabolism, arising from dietary polyphenols and the amino acid tyrosine. nih.govtandfonline.comcaymanchem.com Its levels are indicative of the metabolic activity of the gut flora. nih.gov Gut microbiota dysbiosis, an imbalance in the microbial community, can lead to altered levels of 4-HPAA. nih.govtandfonline.com For instance, supplementation with resveratrol (B1683913), a polyphenol, has been shown to ameliorate high-fat diet-induced dysbiosis and significantly increase the levels of 4-HPAA. tandfonline.com Conversely, studies in children with obesity have found that a decrease in the abundance of certain bacteria, such as Eubacteriaceae, is linked to lower levels of 4-HPAA. amegroups.orgamegroups.org This indicates that 4-HPAA levels can reflect the balance between different bacterial populations and their metabolic functions within the gut. amegroups.org
Connections to Celiac Disease and Cystic Fibrosis
Impact on Systemic Metabolism and Organ Function
Beyond the gastrointestinal tract, 4-HPAA has been shown to exert significant effects on systemic metabolism and the function of vital organs, particularly in the context of metabolic diseases.
Research, primarily in animal models, has identified 4-HPAA as a beneficial microbial metabolite with the potential to combat cardiometabolic disease (CMD) and related conditions like hepatic steatosis (fatty liver). nih.govpnas.org
Studies have demonstrated that the administration of 4-HPAA is sufficient to reduce the burden of diet-induced CMD in mice. nih.govpnas.org Specifically, continuous delivery of 4-HPAA was shown to reverse hepatic steatosis in mice fed a high-fat diet. caymanchem.comnih.gov This anti-steatotic effect is associated with the activation of a key metabolic regulator, AMP-activated protein kinase α (AMPKα), within the liver. nih.govpnas.org
Further mechanistic studies have shown that 4-HPAA treatment can also regulate SIRT1 signaling pathways, which are crucial for energy metabolism. tandfonline.com This activation leads to the browning of white adipose tissue and an increase in thermogenesis, contributing to the reversal of obesity and improvement of glucose intolerance in high-fat diet-fed mice. tandfonline.com A study on childhood obesity also found that 4-HPAA levels were negatively associated with obesity, and that treatment with 4-HPAA reduced weight gain and improved glucose intolerance in mice. amegroups.orgamegroups.org
Table 2: Research Findings on 4-HPAA in Systemic Metabolism
| Research Area | Key Finding | Mechanism of Action | Model System |
|---|---|---|---|
| Hepatic Steatosis | Reverses obesity-driven hepatic steatosis. caymanchem.comnih.gov | Activation of AMP-activated protein kinase α (AMPKα). nih.govpnas.org | Mouse (high-fat diet). caymanchem.comnih.gov |
| Obesity/Weight Gain | Reduces weight gain and improves glucose intolerance. tandfonline.comamegroups.org | Regulation of SIRT1 signaling; stimulation of WAT browning. tandfonline.com | Mouse (high-fat diet). tandfonline.comamegroups.org |
Cardiometabolic Disease and Hepatic Steatosis Attenuation
Modulation of Lipid Metabolism
Studies have shown that 4-HPAA plays a role in regulating lipid balance by influencing key metabolic pathways. In research involving mice fed a high-fat diet, administration of 4-HPAA was found to decrease the expression of genes associated with lipogenesis (the formation of fat) and increase the expression of genes involved in fatty acid oxidation (the breakdown of fat) within white adipose tissue. tandfonline.com This dual action suggests a potential to reduce fat accumulation. Further research has linked plasma levels of 4-HPAA as being negatively correlated with fat mass and plasma insulin (B600854) levels. pnas.org
Activation of AMP-activated Protein Kinase α (AMPKα)
A key mechanism underlying the metabolic benefits of 4-HPAA is its ability to activate AMP-activated protein kinase α (AMPKα). pnas.orgmdpi.com AMPK is a critical cellular energy sensor and regulator of metabolism. The anti-steatotic effect of 4-HPAA, or its ability to reduce fatty liver, has been shown to be associated with the activation of hepatic AMPKα. pnas.orgresearchgate.net Activation of AMPKα by 4-HPAA also leads to the phosphorylation and subsequent inhibition of its downstream target, acetyl-CoA carboxylase (ACC), which is a central enzyme in the synthesis of fatty acids. pnas.org This action was observed specifically in the liver, highlighting the importance of first-pass metabolism for the compound's effects. pnas.orgresearchgate.net
Regulation of SIRT1 Signaling Pathways
4-Hydroxyphenylacetic acid has been identified as a significant regulator of the Sirtuin 1 (SIRT1) signaling pathway. tandfonline.comnih.gov SIRT1 is a protein that plays a crucial role in cellular metabolism, stress resistance, and aging. nih.gov Treatment with 4-HPAA has been shown to markedly increase the expression of key genes within the SIRT1 pathway, including SIRT1 itself, as well as its downstream targets such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and peroxisome proliferator-activated receptor alpha (PPARα). tandfonline.com These findings suggest that 4-HPAA's beneficial metabolic effects are, at least in part, mediated through the activation of this critical signaling cascade. tandfonline.comresearchgate.net The beneficial effects of 4-HPAA on this pathway can be partially counteracted by EX527, a known SIRT1 inhibitor. tandfonline.comnih.gov
Table 1: Effect of 4-HPAA on SIRT1 Pathway-Related Protein Expression
| Protein | Effect of 4-HPAA Treatment | Source |
|---|---|---|
| SIRT1 | Significantly Upregulated | tandfonline.com |
| PGC-1α | Significantly Upregulated | tandfonline.com |
| PPARα | Significantly Upregulated | tandfonline.com |
| UCP1 | Significantly Upregulated | tandfonline.com |
Induction of Beige Fat and Thermogenesis
A notable effect of 4-HPAA is its ability to induce the "browning" of white adipose tissue (WAT), a process that involves the formation of beige adipocytes, which are rich in mitochondria and capable of burning energy to produce heat (thermogenesis). tandfonline.comconsensus.app This process is closely linked to the activation of the SIRT1 pathway. tandfonline.comresearchgate.net Studies have demonstrated that 4-HPAA treatment induces the expression of specific markers for beige fat and thermogenesis, particularly Uncoupling Protein 1 (UCP1), in white adipose tissue. tandfonline.comresearchgate.net The upregulation of UCP1 is a hallmark of increased thermogenic capacity, contributing to enhanced energy expenditure. researchgate.net
Liver Injury and Hepatoprotection
4-HPAA has demonstrated significant hepatoprotective properties, particularly in the context of drug-induced liver damage. nih.gov It is recognized for its ability to mitigate oxidative stress and enhance the liver's natural detoxification processes. researchgate.netnih.gov
Prevention of Acetaminophen-Induced Hepatotoxicity
One of the most well-documented protective roles of 4-HPAA is against liver injury caused by an overdose of acetaminophen (B1664979) (APAP). nih.govnih.govfrontiersin.org In animal models, pretreatment with 4-HPAA was shown to significantly prevent the dramatic elevation of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key indicators of liver damage following APAP administration. nih.gov Histopathological analysis of liver tissue from these studies confirmed that 4-HPAA pretreatment mitigated the extensive liver damage, necrosis, and inflammation typically caused by APAP overdose.
Enhancement of Phase II and Antioxidant Enzymes
The mechanism behind 4-HPAA's hepatoprotective effect is largely attributed to its ability to bolster the liver's defense systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netmedchemexpress.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Upon activation by 4-HPAA, Nrf2 translocates to the cell nucleus, leading to an enhanced activity of both phase II detoxification enzymes and antioxidant enzymes. researchgate.netnih.govmedchemexpress.com This results in a more efficient metabolization of toxic compounds and a reduction in oxidative stress. nih.gov APAP overdose typically causes a significant increase in oxidative stress markers, such as malondialdehyde (MDA), and a depletion of glutathione (B108866) (GSH). nih.govfrontiersin.org Pretreatment with 4-HPAA has been shown to prevent these effects in a dose-dependent manner. nih.gov It also significantly boosts the activity of key antioxidant enzymes that are suppressed by APAP, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govfrontiersin.org
Table 2: Effect of 4-HPAA on Nrf2 Pathway and Associated Enzymes
| Target | Effect of 4-HPAA Pretreatment (25 mg/kg) | Quantitative Change (vs. Control) | Source |
|---|---|---|---|
| Nuclear Nrf2 | Increased Protein Levels | ▲ 230% | medchemexpress.com |
| UGT1A1 (Phase II) | Upregulated Gene Expression | ▲ 270% | medchemexpress.com |
| UGT1A9 (Phase II) | Upregulated Gene Expression | ▲ 400% | medchemexpress.com |
| SULT2A1 (Phase II) | Upregulated Gene Expression | ▲ 500% | medchemexpress.com |
| CYP2E1 | Suppressed Expression | ▼ Markedly Suppressed | nih.govmedchemexpress.com |
| Catalase (CAT) | Increased Activity | ▲ Significantly Increased | nih.gov |
| Superoxide Dismutase (SOD) | Increased Activity | ▲ Significantly Increased | nih.gov |
Nrf2 Signaling Pathway Activation
4-Hydroxyphenylacetic acid (4-HPA) has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmedchemexpress.com This pathway is a primary regulator of cellular defense mechanisms against oxidative stress. frontiersin.org The activation of Nrf2 by 4-HPA involves inducing its translocation from the cytoplasm into the nucleus. nih.govfrontiersin.orgmedchemexpress.com Once in the nucleus, Nrf2 facilitates the expression of phase II detoxifying and antioxidant enzymes. nih.gov
In experimental models of acetaminophen (APAP)-induced liver injury, pretreatment with 4-HPA led to a dose-dependent increase in nuclear Nrf2 protein levels. nih.govfrontiersin.org Specifically, at doses of 12 and 25 mg/kg, nuclear Nrf2 levels increased by 170% and 230%, respectively, compared to the control group. nih.govmedchemexpress.com This activation of Nrf2 is associated with the enhanced expression of its downstream target genes, such as glutamate-cysteine ligase catalytic subunit (GCLC), which is the rate-limiting enzyme in the synthesis of the antioxidant glutathione (GSH). nih.govfrontiersin.org Consequently, the activation of the Nrf2 pathway by 4-HPA boosts the cellular antioxidant capacity and detoxification processes. nih.govfrontiersin.org
Table 1: Effect of 4-HPA on Nrf2 Nuclear Translocation
| Treatment Group | Nuclear Nrf2 Increase (%) | Reference |
| 12 mg/kg 4-HPA | 170 | nih.govmedchemexpress.com |
| 25 mg/kg 4-HPA | 230 | nih.govmedchemexpress.com |
Suppression of CYP2E1 Expression
Research has demonstrated that 4-Hydroxyphenylacetic acid (4-HPA) can significantly suppress the expression of Cytochrome P450 2E1 (CYP2E1). nih.govmedchemexpress.com CYP2E1 is a key enzyme involved in the metabolic activation of various xenobiotics, including the conversion of acetaminophen (APAP) into its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov
In studies using a mouse model of APAP-induced hepatotoxicity, it was observed that APAP alone increased the protein and mRNA levels of CYP2E1 in the liver. nih.gov However, pretreatment with 4-HPA in a dose-dependent manner markedly suppressed these elevated levels of CYP2E1 expression. nih.govresearchgate.net This inhibitory effect on CYP2E1 expression is a crucial mechanism by which 4-HPA exerts its hepatoprotective effects, as it reduces the generation of toxic metabolites. nih.gov
Inflammation and Immune Response Modulation
Anti-inflammatory Effects
4-Hydroxyphenylacetic acid (4-HPA) exhibits significant anti-inflammatory properties. asm.orgresearchgate.net It has been shown to reduce the levels of several pro-inflammatory cytokines. researchgate.netnih.gov In a rat model of seawater aspiration-induced acute lung injury, administration of 4-HPA (100 mg/kg) led to a notable decrease in the lung tissue levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govcaymanchem.com This reduction in inflammatory mediators contributes to the attenuation of inflammation and tissue damage. nih.gov
Furthermore, the anti-inflammatory action of 4-HPA is also linked to its ability to modulate the gut microbiota and improve systemic inflammation. tandfonline.com In diet-induced obese mice, 4-HPA treatment was associated with increased serum levels of the anti-inflammatory cytokine IL-10 and decreased levels of the pro-inflammatory cytokines IL-1β, TNF-α, and IL-6. tandfonline.com
Table 2: Effect of 4-HPA on Pro-inflammatory Cytokines in Lung Injury Model
| Cytokine | Effect of 4-HPA Treatment | Reference |
| TNF-α | Decreased | nih.govcaymanchem.com |
| IL-1β | Decreased | nih.govcaymanchem.com |
| IL-6 | Decreased | nih.govcaymanchem.com |
Suppression of HIF-1α in Lung Injury Models
A key mechanism underlying the anti-inflammatory and protective effects of 4-Hydroxyphenylacetic acid (4-HPA) in lung injury is its ability to suppress the expression of Hypoxia-inducible factor-1alpha (HIF-1α). nih.govnih.gov HIF-1α is a critical transcription factor that is activated under hypoxic and hypertonic conditions, playing a significant role in inflammation and edema. nih.gov
In studies on seawater aspiration-induced lung injury in rats, 4-HPA treatment was found to decrease the protein level of HIF-1α in lung tissues. nih.govnih.govresearchgate.net In vitro experiments using primary rat alveolar epithelial cells and NR8383 macrophages further elucidated this mechanism. 4-HPA was shown to lower HIF-1α protein levels induced by hypertonicity and hypoxia by inhibiting protein translation regulators and promoting HIF-1α protein degradation. nih.govnih.govresearchgate.net By suppressing HIF-1α, 4-HPA effectively reduces the production of inflammatory cytokines and decreases vascular permeability, thereby attenuating lung inflammation and edema. nih.govnih.govresearchgate.net
Carbonic Anhydrase Inhibition and Physiological Implications
4-Hydroxyphenylacetic acid (4-HPA) has been identified as a potent inhibitor of carbonic anhydrase. rupahealth.com Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in regulating pH and carbon dioxide levels in the body. rupahealth.com
The inhibition of carbonic anhydrase by 4-HPA can interfere with various physiological processes, including the balance of bicarbonate and carbon dioxide in tissues. rupahealth.com This can impact cellular respiration and metabolic pathways. rupahealth.com While some research indicates that 3-chloro-4-hydroxyphenylacetic acid, a related compound, showed minimal activity against carbonic anhydrase, other studies highlight the inhibitory potential of phenolic acids in general on human carbonic anhydrase isozymes I and II. acs.orgnih.gov The ability of 4-HPA to inhibit this enzyme suggests potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated. rupahealth.com
Thyroid Hormone Production and Insulin Resistance
Impaired metabolism of the amino acid tyrosine can be a risk factor for both decreased thyroid hormone production and insulin resistance. medicalherald.ru Since 4-Hydroxyphenylacetic acid (4-HPA) is a metabolite of tyrosine, its levels can be indicative of disturbances in this metabolic pathway. rupahealth.commedicalherald.ru The 4-hydroxyphenyl group is a fundamental component of thyroid hormones. ontosight.ai Therefore, altered tyrosine metabolism, potentially reflected by changes in 4-HPA levels, may be linked to insufficient thyroid hormone synthesis. medicalherald.ru
Recent studies have also highlighted a direct link between 4-HPA and glucose metabolism. In high-fat diet-fed mice, treatment with 4-HPA enhanced glucose homeostasis and insulin sensitivity. tandfonline.com This was evidenced by reduced fasting glucose and insulin levels, improved glucose tolerance, and a decreased homeostasis model assessment of insulin resistance (HOMA-IR). tandfonline.com Furthermore, in vitro studies have shown that 4-HPA, a metabolite of procyanidins, can restrain the activation of the NF-κB/NLRP3 inflammasome pathway, which is implicated in insulin resistance in gestational diabetes mellitus. nih.gov
Neurological and Behavioral Aspects
Potential Role as a Pheromone in Aquatic Species (e.g., Zebrafish)
Research has identified 4-Hydroxyphenylacetic acid (4-HPAA) as a compound of interest in the chemical communication of aquatic life, particularly the zebrafish (Danio rerio). Studies have demonstrated that 4-HPAA is recognized with high sensitivity and specificity by the zebrafish olfactory receptor ORA1. nih.govnih.gov ORA1 is an olfactory receptor that is evolutionarily ancestral to all mammalian V1R genes, which are often associated with pheromone detection. nih.govresearchgate.net
The interaction between 4-HPAA and the ORA1 receptor suggests a potential role for this compound as a reproductive pheromone. nih.govresearchgate.net Experiments have shown that exposure to low concentrations of 4-HPAA can modulate reproductive behaviors in zebrafish, specifically by increasing the frequency of oviposition, or egg-laying, in mating pairs. nih.govnih.gov This behavioral effect is dependent on the sense of smell, as it is eliminated when the fish's nares (nostrils) are closed. nih.govnih.gov The high potency and specific action of 4-HPAA in eliciting a reproductive function support the hypothesis that it may act as a chemical signal to coordinate spawning. nih.gov While various steroids and prostaglandins (B1171923) have been traditionally considered fish pheromones, the identification of 4-HPAA as a ligand for an olfactory receptor involved in reproduction expands the range of potential chemical cues used by these species. nih.govoup.com
| Receptor | Ligand | Species | Behavioral Effect |
| ORA1 | 4-Hydroxyphenylacetic acid | Zebrafish (Danio rerio) | Increases oviposition frequency |
Anxiolytic Properties
The potential for 4-Hydroxyphenylacetic acid to influence anxiety-like behaviors has been a subject of scientific investigation. As a physiological byproduct of tyramine (B21549) found in brain cells, there is a hypothesis that 4-HPAA may help regulate anxiety by acting as a modulator of the GABAergic system, which is a key player in the pathophysiology of anxiety disorders. scirp.orgscilit.com
However, research into the direct anxiolytic effects of 4-HPAA has yielded mixed results. Some studies suggest a link between reduced brain concentrations of 4-HPAA and the manifestation of anxiety. scirp.orgscirp.org Conversely, other preclinical studies using animal models have indicated that 4-HPAA itself does not produce a significant anxiolytic effect. scirp.org For instance, in an evaluation using the elevated plus maze (EPM), 4-HPAA did not show a statistically significant effect on anxiety-related behaviors. scirp.org Furthermore, investigations into its pharmacokinetic properties have revealed that 4-HPAA has poor permeability across the blood-brain barrier, which could limit its direct impact on the central nervous system. scirp.orgnih.gov
Interestingly, chemical derivatives of 4-HPAA have shown more promise. Studies on compounds like Isopropyl-4-hydroxy-[phenyl] acetate (B1210297) (IHPA) and another derivative, MPAA, demonstrated significant anxiolytic activity in both the elevated plus maze and elevated zero maze (EZM) experiments. scirp.org These findings suggest that while 4-HPAA may be a precursor, its derivatives could possess improved properties for interacting with neurological targets related to anxiety. scirp.orgscirp.org
| Compound | Animal Model | Test | Anxiolytic Effect |
| 4-Hydroxyphenylacetic acid (4-HPAA) | Mice | Elevated Plus Maze (EPM), Elevated Zero Maze (EZM) | Not significant |
| Isopropyl-4-hydroxy-[phenyl] acetate (IHPA) | Mice | Elevated Plus Maze (EPM), Elevated Zero Maze (EZM) | Significant |
| MPAA (a 4-HPAA derivative) | Mice | Elevated Plus Maze (EPM), Elevated Zero Maze (EZM) | Significant |
Association with Depression Markers
Investigations into the neurobiology of depression have explored the role of various metabolites, including 4-Hydroxyphenylacetic acid. This compound is a metabolite of the trace amine p-tyramine, and its levels can reflect certain metabolic pathways. nih.gov Research has suggested an association between reduced concentrations of 4-HPAA and depression. scirp.orgnih.gov Specifically, lower levels of phenylacetic acid, a related compound, in urine, plasma, and cerebrospinal fluid have been considered as potential state markers for depression. nih.gov
The connection between 4-HPAA and depression is also linked to the gut-brain axis. 4-HPAA is a metabolic product of tyrosine that is processed by certain gut bacteria, such as Clostridia species. rupahealth.com The byproducts of these bacteria can influence neurotransmitter metabolism. mosaicdx.com For example, compounds produced by Clostridia, including 4-HPAA, are known to inhibit the enzyme dopamine-beta-hydroxylase, which can lead to an increase in dopamine (B1211576) levels. mosaicdx.com While the precise mechanisms are still under investigation, these findings point to a potential role for 4-HPAA, influenced by gut microbiota, in the complex pathophysiology of neuropsychiatric disorders like depression. mosaicdx.comresearchgate.net
Antithrombotic Effects
Recent studies have highlighted the significant antithrombotic activity of 4-Hydroxyphenylacetic acid. Research utilizing a zebrafish model has demonstrated that this compound can effectively mitigate thrombosis. nih.govdntb.gov.ua In these studies, 4-HPAA was shown to significantly increase the number of cardiac erythrocytes, improve blood flow velocity, and enhance heart rate in zebrafish where thrombosis was induced by arachidonic acid. nih.govsciprofiles.com Furthermore, it was observed to reduce the size of caudal thrombus and reverse the associated inflammatory response. nih.gov
Inhibition of mTOR Signaling Pathway
The mechanism underlying the antithrombotic effects of 4-Hydroxyphenylacetic acid involves the modulation of key cellular signaling pathways. nih.gov Transcriptome analysis and subsequent validation have revealed that 4-HPAA inhibits the PI3K/AKT/mTOR signaling pathway. nih.govdntb.gov.uaresearchgate.net The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival, and its signaling is known to be associated with thrombosis. nih.gov By inhibiting this pathway, 4-HPAA interferes with the cellular processes that contribute to the formation and stabilization of blood clots. nih.gov
| Pathway Component | Effect of 4-HPAA | Consequence |
| PI3K/AKT/mTOR Signaling Pathway | Inhibition | --- |
| Autophagy | Activation | Antithrombotic Effect |
Analytical Methodologies for 4 Hydroxyphenylacetic Acid Quantification
Sample Preparation Techniques
The initial and critical step in the analytical workflow is the preparation of the biological sample. This process aims to isolate 4-HPAA from the complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique is highly dependent on the nature of the sample.
Urine Organic Acid Analysis
Urine is a common matrix for the analysis of organic acids, including 4-HPAA, as it provides a non-invasive means of assessing metabolic pathways. rupahealth.com Organic acid analysis in urine is a cornerstone for diagnosing inborn errors of metabolism. researchgate.netzivak.com
The general procedure involves the extraction of the acidic fraction from a urine sample. researchgate.net Some laboratories may recommend using a first-morning void sample to obtain a more concentrated specimen. rupahealth.comrupahealth.com For some analyses, urine samples are adjusted to a specific creatinine (B1669602) concentration before processing. nih.gov A common approach is a "dilute and shoot" method, where the urine is simply diluted with an acidic solution before analysis. zivak.com This is often followed by a derivatization step to make the organic acids volatile for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
Blood Serum Analysis
Blood serum provides a snapshot of circulating metabolites and is another vital sample type for 4-HPAA quantification. nih.govresearchgate.net Sample preparation for serum analysis typically begins with protein precipitation to remove high-molecular-weight interferences. nih.gov This is commonly achieved using organic solvents like methanol (B129727) or acidified solutions. nih.govnih.govmdpi.com
Following protein precipitation, a supernatant is collected for further analysis. mdpi.comfrontiersin.org Some methods employ liquid-liquid extraction with solvents like ethyl acetate (B1210297) to further purify the sample. nih.govmdpi.com However, studies have shown that for some modern analytical techniques, simple protein precipitation provides excellent analyte recovery and minimizes matrix effects, sometimes allowing for the use of deionized water as a blank matrix. nih.govresearchgate.netnih.gov Another technique, microextraction by packed sorbent (MEPS), has also been utilized for extracting analytes like 4-HPAA from serum. nih.govnih.gov
Fecal and Tissue Sample Preparation
Fecal and tissue samples offer insights into gut microbiota metabolism and localized metabolic processes, respectively. nih.govtandfonline.com Preparation of these solid samples requires an initial homogenization step. nih.govtandfonline.com For fecal samples, a common procedure involves homogenizing a weighed amount of the frozen sample in cold water containing an internal standard. tandfonline.com Following homogenization, the sample is centrifuged to separate the solid debris, and the resulting supernatant is collected for analysis. tandfonline.com
For tissue samples, after homogenization, the sample is typically centrifuged. frontiersin.org In some protocols for microsomal preparations, the resulting supernatant undergoes further centrifugation steps, including the addition of calcium chloride to precipitate the microsomal fraction. frontiersin.org The final pellet is then resuspended in a suitable buffer for analysis. frontiersin.org
Chromatographic and Spectrometric Techniques
Following sample preparation, sophisticated analytical instruments are used to separate, identify, and quantify 4-HPAA. The combination of chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC-MS has long been a standard and cost-effective technique for the analysis of volatile and thermally stable compounds like derivatized organic acids. researchgate.netpragolab.cz In this method, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. oup.comub.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. oup.comnih.gov
For the analysis of 4-HPAA and other organic acids, a derivatization step is necessary to increase their volatility. researchgate.netnih.gov This often involves creating trimethylsilyl (B98337) (TMS) ethers or ethyl esters of the acidic compounds. nih.govoup.com The choice of GC column, such as a medium-polar capillary column, and the temperature program are critical for achieving good separation of the analytes. pragolab.czoup.com
Table 1: Example GC-MS Parameters for 4-Hydroxyphenylacetic Acid Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |
| GC Column | 3% OV-17 on Chromosorb W | oup.com |
| Carrier Gas | Helium | oup.com |
| Oven Temperature Program | Isothermal at 170°C and 180°C | oup.com |
| Injection Mode | Splitless | pragolab.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV | ub.edu |
| Mass Analyzer | Quadrupole | pragolab.cz |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | pragolab.czoup.com |
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and specific method that has become increasingly prevalent for the quantification of a wide range of metabolites, including 4-HPAA, in complex biological matrices. nih.govresearchgate.net This technique offers the advantage of analyzing polar and non-volatile compounds without the need for derivatization. nih.govmdpi.com
The UPLC system utilizes columns with smaller particle sizes to achieve higher resolution and faster separation times compared to traditional HPLC. mdpi.com The separated analytes are then introduced into a tandem mass spectrometer (MS/MS). In the MS/MS system, a specific precursor ion for 4-HPAA is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise. mdpi.com
Table 2: Example UPLC-MS/MS Parameters for 4-Hydroxyphenylacetic Acid Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | Reversed-phase | zivak.comresearchgate.net |
| Column | Atlantis C18 | researchgate.net |
| Mobile Phase A | 0.2% acetic acid in water | nih.govmdpi.com |
| Mobile Phase B | 0.2% acetic acid in acetonitrile (B52724) | nih.govmdpi.com |
| Flow Rate | 0.4 mL/min | nih.govmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), negative mode | nih.govmdpi.com |
| Mass Analyzer | Triple Quadrupole | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Recent studies have demonstrated the development and validation of robust UPLC-MS/MS methods for the simultaneous analysis of 4-HPAA and other aromatic metabolites in serum. nih.govresearchgate.netnih.gov These methods exhibit low limits of quantification, often in the range of 0.02 to 0.25 μmol/L, and are suitable for routine clinical use. nih.govresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of 4-HPAA in biological samples such as urine and serum. sciencerepository.orgresearchgate.net The method's adaptability allows for various configurations depending on the sample matrix and the required sensitivity.
Reverse-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. sciencerepository.orgnih.gov The separation of 4-HPAA from other urinary or serum components is achieved by carefully controlling the mobile phase composition, often using a gradient elution. This involves changing the concentration of solvents, such as acetonitrile and an aqueous buffer (e.g., citrate (B86180), phosphate (B84403), or acetic acid), over the course of the analysis. sciencerepository.orgnih.gov
Detection of 4-HPAA can be accomplished through several methods:
Electrochemical Detection (ECD): Offers high sensitivity for electroactive compounds like 4-HPAA. researchgate.net
UV Detection: A straightforward method where 4-HPAA is detected based on its absorbance of ultraviolet light, typically around 205 nm. researchgate.net
Fluorescence Detection: Can be used after post-column derivatization to enhance sensitivity and selectivity. acs.org
Tandem Mass Spectrometry (MS/MS): When coupled with HPLC (LC-MS/MS), this method provides the highest level of sensitivity and specificity, allowing for precise quantification even at very low concentrations and unambiguous identification based on mass-to-charge ratio. nih.govmdpi.com
A significant challenge in HPLC analysis is the chromatographic separation of 4-HPAA from structurally similar compounds, particularly 5-Hydroxyindoleacetic acid (5-HIAA), a key biomarker for neuroendocrine tumors. sciencerepository.orgresearchgate.net Optimized methods have been developed to improve the resolution between these two peaks, ensuring accurate quantification. sciencerepository.org For instance, one validated method uses a reverse-phase C18 column with a gradient elution of citrate buffer and acetonitrile, achieving a retention time of approximately 13 minutes for 4-HPAA and a clear separation from 5-HIAA. sciencerepository.orgresearchgate.net
The following tables summarize key parameters from published HPLC methods for 4-HPAA quantification.
Table 1: Examples of HPLC Methodologies for 4-HPAA Quantification
| Technique | Column | Mobile Phase | Detection | Matrix | Reference |
|---|---|---|---|---|---|
| HPLC-ECD | Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 x 100 mm) | Gradient of Citrate buffer (pH 4.5) and Acetonitrile | Electrochemical | Urine | sciencerepository.org |
| UPLC-MS/MS | YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) | Gradient of 0.2% Acetic acid in Water and 0.2% Acetic acid in Acetonitrile | Tandem Mass Spectrometry | Serum | nih.gov |
| HPLC-UV | Synergi 4-microm Hydro-RP (150 mm x 4 mm) | Isocratic mixture of Potassium dihydrogen phosphate buffer (50 mM, pH 4.5) and Acetonitrile (94:6, v/v) | UV (205 nm) | Urine | researchgate.net |
| LC-MS | Luna, C18 (3 µm, 2 x 150 mm) | Gradient of Water + 0.2% Acetic Acid and Acetonitrile + 0.2% Acetic Acid | Mass Spectrometry | Urine | paijournal.com |
Table 2: Urinary 4-HPAA Concentrations in Healthy Subjects vs. Neuroendocrine Tumor (NET) Patients
| Group | Number of Subjects | Mean 4-HPAA Concentration ± SD (mg/L) | Range of 4-HPAA Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Healthy Controls | 18 | 8.4 ± 3.0 | 4.0 - 15.3 | sciencerepository.org |
| NETs Patients | 40 | 44.7 ± 71.7 | 4.0 - 317.7 | sciencerepository.org |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique employed for the analysis of phenolic compounds, including 4-HPAA, particularly in complex natural product extracts like propolis. mdpi.comresearchgate.net HPTLC offers a high-throughput and cost-effective method for screening and identification. uni-giessen.de
The methodology involves applying the sample extract as a band onto a high-performance stationary phase, typically a silica (B1680970) gel 60 F254 plate. science.gov The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation of the target analyte from other components in the matrix.
After development, the separated compounds are visualized. This can be done under UV light (254 nm and 366 nm) or after treating the plate with a derivatization reagent that reacts with the compounds to produce colored or fluorescent spots. nih.gov Common reagents used for phenolic compounds include:
Vanillin-sulfuric acid reagent: Produces colored spots upon heating. mdpi.com
Natural Product (NP-PEG) reagent: 2-aminoethyl diphenylborinate followed by polyethylene (B3416737) glycol, which makes many phenolics fluoresce under UV 366 nm light. mdpi.comnih.gov
The identification of 4-HPAA is based on its retention factor (Rf) value and its specific color or fluorescence after derivatization, compared against a known standard run on the same plate. In one study analyzing propolis extracts, 4-HPAA was identified as a band with an Rf value of 0.454. mdpi.com HPTLC can also be coupled with mass spectrometry (HPTLC-MS) for definitive structural confirmation. science.gov
Table 3: HPTLC Methodology for Phenolic Compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | HPTLC-grade silica gel plates with fluorescence indicator (F254) | science.gov |
| Sample Application | Semi-automated application as bands (e.g., using Linomat 5) | mdpi.com |
| Derivatization Reagents | Vanillin-sulfuric acid, Natural Product-PEG (NP-PEG) reagent | mdpi.comnih.gov |
| Detection | Visual inspection under white light and UV light (254 nm and 366 nm) pre- and post-derivatization | nih.gov |
| Identification of 4-HPAA | Confirmed by matching Rf value (e.g., 0.454 in one study) and spectral data against a standard and/or database | mdpi.comresearchgate.net |
Biomarker Panels and Comparative Analysis with Related Metabolites
4-Hydroxyphenylacetic acid is rarely assessed in isolation. Its diagnostic value is significantly enhanced when it is measured as part of a comprehensive biomarker panel, often referred to as an organic acid test. rupahealth.comthetabiomarkers.com These panels simultaneously quantify a wide range of metabolites to provide a broader view of an individual's metabolic state, gut microbiome function, and nutritional status. rupahealth.comthetabiomarkers.com Elevated levels of 4-HPAA are considered a biomarker for small intestinal bacterial overgrowth (SIBO), as it is a metabolic product of certain gut bacteria, including some Clostridia species. rupahealth.comhealthmatters.io
Comparative analysis of 4-HPAA with other related metabolites is essential for differential diagnosis and for understanding complex metabolic disturbances. For example:
Neuroendocrine Tumors (NETs): In the diagnosis of NETs, 4-HPAA levels are often evaluated alongside 5-Hydroxyindoleacetic acid (5-HIAA). sciencerepository.orgresearchgate.net Since both compounds can be elevated and may co-elute in some chromatographic systems, their comparative analysis is crucial for accurate diagnosis. sciencerepository.org
Gut Dysbiosis and Obesity: Studies have compared levels of 4-HPAA with short-chain fatty acids (SCFAs) like acetic acid, propionic acid, and butyric acid. In childhood obesity, for instance, 4-HPAA levels were found to be decreased while certain SCFAs were elevated, suggesting a specific microbial signature associated with the condition. amegroups.org Another study noted that in obese rats, fecal concentrations of 4-HPAA were lower, while levels of 4-hydroxyphenylpropionic acid were higher compared to normal rats after administration of tea polyphenols. rsc.org
Metabolic Disorders: 4-HPAA is often part of panels used to investigate inborn errors of metabolism. rupahealth.com It is a metabolite of tyrosine, which in turn is derived from phenylalanine. rupahealth.com Therefore, its levels are interpreted in conjunction with other amino acid metabolites like 2-hydroxyphenylacetic acid, 4-hydroxyphenyllactic acid, and phenyllactic acid to diagnose conditions such as phenylketonuria or tyrosinemia. rupahealth.comrupahealth.comnih.gov
Sepsis and Critical Illness: In the context of sepsis-associated encephalopathy, 4-HPAA was identified as a potential biomarker, with its concentration correlating with the severity of consciousness disorders when analyzed alongside other metabolites like malic acid and oxalic acid. nih.gov Similarly, it has been analyzed with 4-hydroxyphenyllactic and 4-hydroxybenzoic acids to predict outcomes in critically ill patients. mdpi.com
The following interactive table details some of the key metabolites frequently analyzed with 4-HPAA.
Table 4: Comparative Metabolites in Biomarker Panels with 4-HPAA
| Related Metabolite | Clinical Significance / Context of Comparison | Reference |
|---|---|---|
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Main metabolite of serotonin; key biomarker for carcinoid syndrome and neuroendocrine tumors (NETs). Compared with 4-HPAA for differential diagnosis. | sciencerepository.orgresearchgate.netrupahealth.com |
| 4-Hydroxybenzoic Acid (4-HBA) | A tyrosine metabolite linked to catechin (B1668976) metabolism. Analyzed alongside 4-HPAA to assess gut bacteria activity and in panels for critically ill patients. | mdpi.comrupahealth.comrupahealth.com |
| 4-Hydroxyphenyllactic Acid (4-HPLA) | A tyrosine metabolite. Elevated levels can indicate disorders of tyrosine metabolism. Used with 4-HPAA to predict outcomes in critical illness. | mdpi.comrupahealth.com |
| 3-Hydroxyphenylpropionic Acid (3-HPPA) | Metabolite from dietary polyphenols. Indicates robust bacterial metabolism. Compared with 4-HPAA to assess gut microbiota function. | rupahealth.com |
| 2-Hydroxyphenylacetic Acid | Metabolite of phenylalanine. Used in various metabolic assessments and analyzed alongside 4-HPAA in models of alcohol-induced liver disease. | rupahealth.comnih.gov |
| Homovanillic Acid (HVA) | A major catecholamine metabolite. Often included in panels with 4-HPAA and 5-HIAA for screening neuroendocrine disorders. | sciencerepository.orgresearchgate.net |
| Acetic Acid, Propionic Acid, Butyric Acid (SCFAs) | Short-chain fatty acids produced by gut microbiota. Levels are compared to 4-HPAA in studies of obesity to understand gut dysbiosis. | amegroups.org |
Therapeutic and Biotechnological Applications of 4 Hydroxyphenylacetic Acid
Pharmacological Interventions and Therapeutic Potential
Modulation of Disease Pathogenesis (e.g., Cardiometabolic, Liver Diseases)
4-Hydroxyphenylacetic acid (4-HPAA), a significant metabolite derived from the microbial breakdown of dietary polyphenols like flavonoids, has demonstrated a notable capacity to influence the development of cardiometabolic and liver diseases. frontiersin.orgresearchgate.netohiolink.edupnas.org Research indicates that this compound can mitigate the severity of conditions such as obesity and hepatic steatosis (fatty liver). researchgate.netpnas.orgtandfonline.com
In animal studies, the addition of flavonoids to a high-fat diet led to increased levels of 4-HPAA in the portal plasma and a reduction in obesity. pnas.org Furthermore, continuous administration of 4-HPAA has been shown to reverse diet-induced hepatic steatosis. researchgate.netpnas.org This beneficial effect is linked to the activation of AMP-activated protein kinase α (AMPKα), a key enzyme in cellular energy homeostasis. researchgate.netohiolink.edu Activation of AMPKα by 4-HPAA can lead to a decrease in the expression of genes involved in fat production and an increase in those related to fatty acid oxidation. tandfonline.com
Metabolomic analyses have revealed that supplementation with resveratrol (B1683913), a polyphenol, significantly elevates the levels of 4-HPAA, which in turn helps to counteract obesity and glucose intolerance in mice on a high-fat diet. tandfonline.com The gut microbiota plays a crucial role in this process, as evidenced by the fact that antibiotic-induced depletion of gut bacteria diminishes these positive effects. tandfonline.com Specifically, 4-HPAA has been found to correlate negatively with both fat mass and plasma insulin (B600854) levels, underscoring its potential in managing metabolic disorders. pnas.org
Studies have also identified 4-HPAA as a metabolite that can prevent non-alcoholic fatty liver disease (NAFLD). almclinmed.ru While some bacterial metabolites of aromatic amino acids can promote liver steatosis, 4-HPAA is recognized for its protective role. almclinmed.ru
Table 1: Effects of 4-HPAA on Cardiometabolic Parameters
| Parameter | Observation | Source |
|---|---|---|
| Obesity | Attenuated in mice with flavonoid-supplemented high-fat diet, leading to higher 4-HPAA levels. | pnas.org |
| Hepatic Steatosis | Reversed by continuous delivery of 4-HPAA. | researchgate.netpnas.org |
| Glucose Intolerance | Reversed in high-fat diet-fed mice with 4-HPAA. | tandfonline.com |
| Fat Mass | Negatively correlated with 4-HPAA levels. | pnas.org |
| Plasma Insulin | Negatively correlated with 4-HPAA levels. | pnas.org |
Development as a Hepatoprotective Agent
4-Hydroxyphenylacetic acid has emerged as a promising natural agent for protecting the liver, particularly against drug-induced injury. frontiersin.orgnih.govnih.gov Its hepatoprotective effects are largely attributed to its ability to bolster the liver's antioxidant defense systems and enhance detoxification processes. frontiersin.orgnih.govresearchgate.net
A primary mechanism of 4-HPAA's protective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). frontiersin.orgnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes. frontiersin.org Studies have shown that pretreatment with 4-HPAA leads to a significant increase in the translocation of Nrf2 to the nucleus in liver cells. frontiersin.orgnih.govmedchemexpress.com For instance, at a dose of 25 mg/kg, 4-HPAA increased nuclear Nrf2 protein levels by 230% compared to the control group. frontiersin.orgnih.gov This activation of Nrf2, in turn, enhances the expression and activity of several crucial enzymes. frontiersin.orgmedchemexpress.com
Table 2: Nrf2 Activation and Enzyme Upregulation by 4-HPAA
| Treatment Group | Nuclear Nrf2 Protein Increase | Upregulated Enzymes | Source |
|---|---|---|---|
| 12 mg/kg 4-HPAA | 170% | UGT1A1, UGT1A9, SULT2A1 | frontiersin.orgnih.govmedchemexpress.com |
| 25 mg/kg 4-HPAA | 230% | UGT1A1, UGT1A9, SULT2A1 | frontiersin.orgnih.govmedchemexpress.com |
The upregulation of phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), is a key outcome of Nrf2 activation by 4-HPAA. frontiersin.orgnih.gov Specifically, a 25 mg/kg dose of 4-HPAA has been observed to upregulate the genes for UGT1A1, UGT1A9, and SULT2A1 by 270%, 400%, and 500%, respectively, compared to the control group. medchemexpress.com These enzymes play a critical role in the detoxification of harmful substances, including the toxic metabolite of acetaminophen (B1664979) (APAP), N-acetyl-p-benzoquinone imine (NAPQI). frontiersin.orgnih.gov
Furthermore, 4-HPAA has been shown to suppress the expression of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of APAP to its toxic form. frontiersin.orgnih.gov By both enhancing detoxification pathways and reducing the formation of toxic metabolites, 4-HPAA effectively mitigates liver damage caused by substances like APAP. frontiersin.orgnih.govresearchgate.net
Potential in Cancer Research (e.g., Hepatocellular Carcinoma)
The hepatoprotective mechanisms of 4-Hydroxyphenylacetic acid, particularly its influence on key cellular signaling pathways, suggest its potential utility in cancer research, specifically in the context of hepatocellular carcinoma (HCC). frontiersin.orgnih.gov Molecular docking studies have provided insights into the interaction of 4-HPAA with proteins that are relevant to cancer development. frontiersin.orgnih.gov
These studies have revealed that 4-HPAA can bind to CYP2E1, with its carboxyl group being the primary site of interaction. frontiersin.orgnih.gov The binding affinity of 4-HPAA to CYP2E1 is notably high, even surpassing that of the standard drug N-acetylcysteine. frontiersin.orgnih.gov This interaction is significant because CYP2E1 is involved in the metabolic activation of various procarcinogens.
Moreover, the ability of 4-HPAA to activate Nrf2 is also relevant to cancer research. frontiersin.orgnih.gov The Nrf2 pathway plays a dual role in cancer, as it can protect normal cells from carcinogenic insults but can also be hijacked by cancer cells to enhance their survival. The docking scores of 4-HPAA against both Nrf2 and CYP2E1 suggest a favorable interaction profile, indicating its potential as a therapeutic candidate for HCC. frontiersin.orgnih.gov Research has suggested that 4-HPAA may be a potential drug candidate for hepatocellular carcinoma. frontiersin.orgnih.gov
Antithrombotic Drug Development
Recent research has uncovered the potential of 4-Hydroxyphenylacetic acid as a basis for the development of new antithrombotic drugs. dntb.gov.uarmit.edu.vnmdpi.com Isolated from the marine-derived fungus Emericellopsis maritima Y39–2, 4-HPAA has demonstrated significant antithrombotic activity in zebrafish models. dntb.gov.uarmit.edu.vnmdpi.comresearchgate.net
Studies have shown that 4-HPAA can effectively counteract thrombosis induced by arachidonic acid. dntb.gov.uarmit.edu.vnmdpi.com Its antithrombotic effects are manifested through several physiological improvements, including a significant increase in the number of cardiac erythrocytes, enhanced blood flow velocity, and an increased heart rate. dntb.gov.uarmit.edu.vnmdpi.com Additionally, it has been observed to reduce the size of caudal thrombi and reverse the associated inflammatory response. dntb.gov.uarmit.edu.vn
The underlying mechanism for these antithrombotic effects appears to be the induction of autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. dntb.gov.uarmit.edu.vnmdpi.com By modulating this critical cellular pathway, 4-HPAA can promote the breakdown and recycling of cellular components, which in turn contributes to its antithrombotic properties. This novel mechanism of action presents an exciting avenue for the development of safer and more effective antithrombotic therapies, potentially overcoming some of the limitations of existing drugs, such as bleeding risks. mdpi.com
Biotechnological Production and Industrial Uses
Sustainable Production from Renewable Resources
The growing demand for 4-Hydroxyphenylacetic acid as a building block for pharmaceuticals and other high-value chemicals has spurred research into sustainable production methods. researchgate.netacs.orgresearchgate.netresearchgate.net Traditional chemical synthesis of 4-HPAA relies on petrochemical processes that are often environmentally unfriendly. researchgate.net As a result, microbial cell factories have emerged as a promising and sustainable alternative. researchgate.net
Engineered microorganisms, such as Escherichia coli and Pseudomonas taiwanensis, have been successfully modified to produce 4-HPAA from renewable feedstocks. researchgate.netacs.orgresearchgate.net One approach involves the use of lignin-related compounds, such as p-coumaric and ferulic acids, which are abundant in plant biomass. acs.orgnih.gov By designing artificial biosynthetic pathways, researchers have been able to achieve high-yield production of 4-HPAA. For example, a one-pot bioconversion strategy using engineered E. coli has achieved a 91.3% yield and a productivity of 1041 mg/L/h from p-coumaric acid. acs.org
Another strategy focuses on enhancing the production of 4-HPAA by improving the tolerance of microbial strains to the final product and increasing the supply of precursor molecules. researchgate.net Techniques such as biosensor-assisted evolution, atmospheric and room temperature plasma (ARTP) mutagenesis, and adaptive laboratory evolution have been employed to develop robust E. coli strains capable of producing high titers of 4-HPAA. researchgate.net Through these methods, a production level of 25.42 g/L has been achieved in a fed-batch culture. researchgate.net
Furthermore, efforts have been made to produce 4-HPAA from simple carbon sources like glucose and glycerol, thereby expanding the range of renewable feedstocks that can be utilized. researchgate.net These advancements in metabolic engineering and synthetic biology are paving the way for the large-scale, sustainable, and cost-effective production of 4-HPAA for various industrial applications. acs.orgresearchgate.netresearchgate.net
Application as a Building Block in Drug Synthesis and Agrochemicals
4-Hydroxyphenylacetic acid (4-HPAA) is a versatile chemical intermediate utilized in the synthesis of a variety of pharmaceuticals and agrochemicals. chemimpex.comsinocurechem.comfengchengroup.com Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, allows it to serve as a key starting material or building block in the creation of more complex molecules with desired biological activities. chemimpex.com
In the pharmaceutical industry, one of the most notable applications of 4-HPAA is in the synthesis of beta-blockers, such as atenolol (B1665814). sinocurechem.commdpi.comwikipedia.org The initial patented chemical routes for atenolol production involved using 4-HPAA as a starting reagent to prepare 2-(4-hydroxyphenyl)acetamide, a crucial intermediate in the synthesis pathway. mdpi.com Although industrial processes have been simplified with the commercial availability of this intermediate, the foundational role of 4-HPAA in the development of this widely used antihypertensive drug is well-established. mdpi.com Beyond atenolol, 4-HPAA is also an intermediate in the synthesis of other cardiovascular drugs like metoprolol (B1676517) and betaxolol. sinocurechem.com
The applications of 4-HPAA extend to other classes of drugs as well. It is used in the preparation of anti-inflammatory drugs, analgesics, and antibiotics. chemimpex.comsinocurechem.com For instance, it is a precursor in the synthesis of 3,4-dihydroxyphenylacetic acid and coclaurine. wikipedia.org Furthermore, derivatives of 4-HPAA are being explored for their therapeutic potential. For example, chemical modifications of 4-HPAA have been synthesized to enhance their anxiolytic properties by improving their ability to cross the blood-brain barrier. scirp.orgscirp.org
In the agrochemical sector, 4-HPAA serves as a raw material for the preparation of certain pesticides, including pyrethroid insecticides. sinocurechem.com It is also utilized as a plant growth regulator. fengchengroup.com The compound's natural occurrence in various plants and its role as a metabolite in microorganisms also contribute to its significance in agricultural and environmental science research. sinocurechem.comresearchgate.net
The synthesis of various compounds using 4-HPAA as a building block is a subject of ongoing research, with efforts focused on developing more efficient and environmentally friendly production methods, including microbial biosynthesis. researchgate.netnih.govresearchgate.net
Table 1: Examples of Compounds Synthesized Using 4-Hydroxyphenylacetic Acid
Dietary and Nutritional Interventions
Impact of Flavonoid Consumption on 4-Hydroxyphenylacetic Acid Levels
The consumption of dietary flavonoids, which are abundant in fruits, vegetables, and other plant-based foods, can significantly influence the levels of 4-hydroxyphenylacetic acid (4-HPAA) in the body. nih.gov This is because 4-HPAA is a major catabolite, or breakdown product, of flavonoid metabolism by the gut microbiota. nih.govresearchgate.net
When flavonoids are ingested, a portion is absorbed in the small intestine, but a significant amount reaches the colon. wur.nl Here, the gut microbiota metabolize these complex polyphenolic compounds into simpler phenolic acids. wur.nl The specific structure of the flavonoid determines the resulting metabolites. For example, the flavonol quercetin (B1663063), found in foods like onions and apples, is metabolized by gut bacteria into several phenolic acids, including 3,4-dithis compound (DOPAC) and subsequently 3-hydroxyphenylacetic acid (OPAC). mdpi.comtandfonline.com Similarly, the flavanone (B1672756) naringenin (B18129) can also be metabolized to 4-HPAA. mdpi.com
Research has demonstrated a direct link between flavonoid intake and circulating levels of their metabolites. One study found that adding flavonoids to a high-fat diet increased the levels of 4-HPAA in the portal plasma of mice. nih.gov Another study involving human subjects showed that the consumption of catechins, a type of flavonoid found in tea, led to the urinary excretion of various phenolic acids, including 4-HPAA. wur.nl The microbial breakdown of cyanidin (B77932) 3-glucoside, an anthocyanin found in berries, by Bifidobacterium and Lactobacillus species can also produce 2-(4-hydroxyphenyl)acetic acid. mdpi.com
The process of flavonoid metabolism by gut bacteria is complex and depends on the specific bacterial species present in an individual's gut. foodandnutritionresearch.net For instance, Clostridium perfringens and Bacteroides fragilis have been shown to transform quercetin into 3,4-dithis compound. foodandnutritionresearch.net The presence and abundance of specific bacterial genes required for the complete catabolism of flavonols into 4-HPAA can vary significantly among individuals. nih.gov
Table 2: Flavonoids and their Metabolite 4-HPAA
Resveratrol Supplementation and Gut Microbiota-Derived 4-Hydroxyphenylacetic Acid
Resveratrol, a natural polyphenol found in grapes, berries, and peanuts, has been the subject of extensive research for its potential health benefits. Recent studies have highlighted the critical role of the gut microbiota in mediating these effects, particularly through the production of 4-hydroxyphenylacetic acid (4-HPAA). tandfonline.comresearchgate.netnih.gov
Supplementation with resveratrol has been shown to modulate the composition of the gut microbiota. tandfonline.comresearchgate.net In studies with mice fed a high-fat diet, resveratrol supplementation prevented gut dysbiosis, characterized by an increase in the abundance of beneficial bacteria such as Akkermansia and Blautia, and a decrease in the relative abundance of Lactobacillus. tandfonline.com This shift in the gut microbial community is associated with an increased capacity to metabolize resveratrol into its bioactive metabolites.
Metabolomics analyses have revealed that resveratrol supplementation significantly increases the levels of 4-HPAA, a gut microbial catabolite of resveratrol. tandfonline.comresearchgate.net The importance of the gut microbiota in this process was confirmed by studies using antibiotic-induced microbiome depletion, which abolished the beneficial effects of resveratrol. tandfonline.comresearchgate.net Furthermore, fecal microbiota transplantation (FMT) from resveratrol-treated donors conferred similar benefits, indicating that the altered microbiota and its metabolites are key mediators of resveratrol's effects. tandfonline.comnih.gov
Research has demonstrated that 4-HPAA itself is sufficient to replicate some of the beneficial effects attributed to resveratrol. tandfonline.comresearchgate.net For instance, administration of 4-HPAA alone was shown to reverse obesity and glucose intolerance in mice on a high-fat diet. tandfonline.comresearchgate.net These findings suggest that the health benefits of resveratrol are, at least in part, indirect and mediated by its microbial metabolite, 4-HPAA. tandfonline.comnih.gov
Prebiotic and Probiotic Strategies for Gut Microbiome Modulation
Prebiotic and probiotic interventions represent promising strategies for modulating the gut microbiome and influencing the production of beneficial metabolites like 4-hydroxyphenylacetic acid (4-HPAA).
Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. Certain probiotic strains, particularly from the Lactobacillus and Bifidobacterium genera, are known to metabolize aromatic amino acids and polyphenols to produce phenolic acids, including 4-HPAA. mdpi.comnih.gov
For example, Bifidobacterium species can metabolize aromatic amino acids like tyrosine to produce 4-hydroxyphenylacetic acid. nih.gov Studies have shown that supplementation with a combination of Lactobacillus plantarum and Lacticaseibacillus paracasei led to increased fecal concentrations of 4-hydroxyphenylacetate (B1229458) in children with celiac disease autoimmunity. nih.gov In another study, Lactobacillus fermentum demonstrated a high capacity for producing 4-hydroxyphenylacetic acid. mdpi.com Probiotic supplementation can also support the growth of other beneficial bacteria, such as Eubacterium ramulus, which is involved in the breakdown of flavonoids into hydroxyphenylacetic acids. mdpi.com
Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. They essentially provide the "food" for beneficial gut bacteria. Polyphenols themselves can act as prebiotics, stimulating the growth of beneficial bacteria like Bifidobacteriaceae and Lactobacillaceae. mdpi.com By promoting the growth of these bacteria, prebiotic consumption can indirectly lead to an increased production of their metabolites, including 4-HPAA.
Synbiotics, which are combinations of probiotics and prebiotics, have also shown potential. A synbiotic combination of Bifidobacterium and Streptococcus thermophilus with the prebiotic inulin (B196767) demonstrated therapeutic effects in animal models, which could be partly attributed to the production of beneficial metabolites. gutnliver.org
These strategies highlight the potential of dietary interventions aimed at modulating the gut microbiome to enhance the endogenous production of 4-HPAA, a metabolite with various potential health implications.
Table 3: Probiotic Strains and their Influence on 4-HPAA
Future Research Directions and Unanswered Questions
Elucidation of Complete Mechanistic Pathways and Molecular Targets
A primary focus for future research is to fully map the molecular journey of 4-HPAA within the body. While its antioxidant and anti-inflammatory effects are acknowledged, the precise molecular targets and the entirety of the signaling cascades it influences are not completely understood. nih.gov For instance, studies have shown that 4-HPAA can inhibit osteoclast differentiation by reducing reactive oxygen species (ROS) accumulation and subsequently suppressing the NF-κB and MAPK signaling pathways. nih.gov Another study demonstrated its ability to attenuate lung injury by suppressing Hypoxia-inducible factor-1α (HIF-1α). nih.govnih.gov However, a comprehensive identification of all direct protein and enzyme interactions is still needed. Future investigations should aim to unravel its influence on other key cellular processes, such as mitochondrial function and cellular redox homeostasis, to provide a more complete picture of its mechanism of action.
Further Exploration of Therapeutic Efficacy and Clinical Translation
Preclinical studies have highlighted the therapeutic promise of 4-HPAA in a variety of conditions. Research has shown its potential in preventing obesity, attenuating APAP-induced liver injury, and exhibiting anti-inflammatory and anti-edema properties. nih.govtandfonline.comfrontiersin.org For example, in animal models of postmenopausal osteoporosis, 4-HPAA was found to effectively prevent bone loss. nih.gov Despite these promising results, the translation of these findings into human clinical applications is a significant hurdle. researchgate.net
A critical area for future research is the execution of well-structured clinical trials to validate these preclinical findings in humans. Such trials are necessary to determine its efficacy and to establish a therapeutic window. Furthermore, research into novel drug delivery systems could enhance the bioavailability and target-specific delivery of 4-HPAA, potentially increasing its therapeutic effectiveness.
Optimization of Biosynthetic Processes for Scalable Production
The efficient and sustainable production of 4-HPAA is crucial for its potential widespread use. Microbial biosynthesis presents a promising, environmentally friendly alternative to petrochemical processes. researchgate.net Researchers have successfully engineered Escherichia coli for the production of 4-HPAA from various precursors, including lignin-derived compounds like p-coumaric and ferulic acids. researchgate.netacs.org One study reported the efficient biosynthesis of 4-HPAA with a productivity of 1041 mg/L/h. acs.org
Future efforts should focus on further optimizing these biosynthetic pathways through metabolic engineering. This includes discovering more efficient enzymes, such as the 4-hydroxyphenylacetate (B1229458) 3-hydroxylase complex (HpaBC), and refining fermentation processes to achieve higher titers suitable for industrial-scale production. researchgate.netmdpi.comnih.gov The goal is to develop robust microbial cell factories that can produce 4-HPAA from renewable resources in a cost-effective manner.
| Precursor | Engineered Organism | Achieved Titer/Productivity | Reference |
| p-Coumaric Acid | Escherichia coli | 13.7 mM (91.3% yield) | acs.org |
| L-Tyrosine | Escherichia coli | 17.39 g/L | researchgate.net |
| Glucose | Escherichia coli | 7.1 g/L (Salvianic Acid A, a derivative) | nih.gov |
Investigation of Inter-individual Variability in 4-Hydroxyphenylacetic Acid Metabolism
The concentration of 4-HPAA can differ significantly between individuals. semanticscholar.orgblueberriesconsulting.com This variability is influenced by a combination of factors including diet, gut microbiome composition, and genetic makeup. nih.govmdpi.com For example, the gut microbiota play a crucial role in metabolizing polyphenols from foods like berries into 4-HPAA. blueberriesconsulting.comnih.gov Studies have shown that the composition of the gut microbiota can lead to substantial differences in the rate and pattern of metabolite formation. nih.gov
To utilize 4-HPAA as a reliable biomarker or therapeutic agent, it is essential to understand the factors driving this variability. Future research should include large-scale population studies to identify specific microbial species and genetic polymorphisms in enzymes that are responsible for the differences in 4-HPAA metabolism. This knowledge is fundamental for the development of personalized nutrition and medicine strategies.
Longitudinal Studies on 4-Hydroxyphenylacetic Acid as a Diagnostic and Prognostic Biomarker
Elevated levels of 4-HPAA have been associated with several conditions, suggesting its potential as a biomarker. rupahealth.comrupahealth.com For instance, it has been identified as a potential biomarker for high myopia, post-neurosurgical meningitis, and even as a prognostic marker in critically ill patients. rupahealth.comresearchgate.netmdpi.com In one study, increased levels of 4-HPAA were observed in patients with high myopia compared to those with mild myopia. mdpi.com Another study noted that cerebrospinal fluid levels of a related compound, p-hydroxyphenyllactic acid, could indicate a higher risk of bacterial complications after neurosurgery. researchgate.net
However, many of these findings are from cross-sectional studies. To establish 4-HPAA as a robust diagnostic or prognostic tool, longitudinal studies are imperative. nih.gov Tracking the levels of 4-HPAA in individuals over time will help to clarify its relationship with disease onset and progression. Such studies could validate its use for early detection, monitoring disease course, and predicting patient outcomes in various conditions, including neuroblastoma. cambridge.org
Q & A
What are the most reliable analytical methods for quantifying 4-HPA in biological samples, and how should sample preparation be optimized?
Basic Methodological Answer:
4-HPA can be quantified using high-performance liquid chromatography (HPLC) paired with UV or fluorescence detection, as it exhibits strong absorbance in the UV range (e.g., λ~280 nm). For biological fluids like serum or urine, samples should be deproteinized using ice-cold methanol or acetonitrile (1:2 v/v) to remove interfering proteins. Solid-phase extraction (SPE) with C18 cartridges is recommended for complex matrices to enhance sensitivity . Fluorometric methods are also viable, leveraging its phenolic structure for derivatization with fluorescent probes .
How should 4-HPA be stored to ensure stability, and what conditions accelerate degradation?
Basic Methodological Answer:
4-HPA is stable at -20°C under inert atmosphere (e.g., nitrogen) to prevent oxidation. It degrades under heat (>40°C), moisture, or exposure to strong acids/alkalis , leading to nitration or polymerization. For short-term use, store lyophilized powder in a desiccator. Solutions in DMSO (≥100 mg/mL) are stable for months at -20°C but should be aliquoted to avoid freeze-thaw cycles .
What safety protocols are critical when handling 4-HPA in laboratory settings?
Basic Methodological Answer:
Use NIOSH-approved gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. In case of exposure, flush eyes/skin with water for ≥15 minutes . Work under a fume hood to avoid inhalation. Dispose of waste via specialized chemical disposal services, as ecological toxicity data are incomplete . No acute toxicity data exist, so treat it as a potential irritant (H315/H319/H335 hazard codes) .
What experimental models are suitable for studying 4-HPA’s anti-inflammatory effects, and how are doses selected?
Advanced Methodological Answer:
In vivo, rat models of acute lung injury (e.g., seawater instillation) use 100 mg/kg oral doses to suppress TNF-α, IL-6, and lung edema . For hepatic steatosis, subcutaneous implants in mice (350 µg/day for 2 weeks) reverse lipid accumulation via HIF-1α inhibition . In vitro, primary alveolar epithelial cells (AECs) or macrophages (e.g., NR8383) are treated with 10–50 µM 4-HPA to study cytokine modulation . Dose selection aligns with pharmacokinetic studies showing peak plasma concentrations at 2–4 hours post-administration .
How does 4-HPA modulate HIF-1α signaling, and what downstream pathways are affected?
Advanced Methodological Answer:
4-HPA suppresses HIF-1α by inhibiting mTOR/p70S6K-mediated translation and promoting proteasomal degradation in hypoxic cells. This reduces VEGF expression in endothelial cells, lowering vascular permeability . In macrophages, HIF-1α inhibition downregulates NLRP3 inflammasome activation, decreasing IL-1β secretion . Transcriptomic analysis (RNA-seq) and HIF-1α siRNA knockdown are critical for validating pathway specificity .
How can contradictory findings about 4-HPA levels in serum vs. urine (e.g., high-fat diet vs. cancer models) be resolved?
Advanced Methodological Answer:
In rats fed high-fat diets, urinary 4-HPA decreases due to enhanced renal reabsorption, while serum levels rise from gut microbiota-mediated production . In pancreatic cancer patients, elevated serum 4-HPA correlates with tumor-associated dysbiosis . To reconcile contradictions, use isotope-labeled 4-HPA tracers in parallel with metagenomic analysis of gut microbiota to distinguish host vs. microbial contributions .
What methodological challenges arise in detecting 4-HPA derivatives, such as 4-hydroxy-3-nitrophenylacetic acid?
Advanced Methodological Answer:
Nitrated derivatives form under acidic conditions (e.g., gastric fluid or SPE protocols), confounding quantification . To mitigate this, use neutral-pH extraction buffers and validate results with LC-MS/MS. Imprinted polymers (MIPs) with specificity for 4-HPA improve selectivity in SPE, reducing false positives from nitration artifacts .
How can whole-cell bacterial bioassays be designed to study 4-HPA as a plant auxin analog?
Advanced Methodological Answer:
Engineer E. coli with the HpaA promoter fused to a fluorescent reporter (e.g., GFP). 4-HPA binds HpaA, inducing GFP expression, which is quantifiable via flow cytometry. Calibrate the assay using 0.1–10 µM 4-HPA and validate against LC-MS data. This system detects auxin activity in plant extracts with ≤1 nM sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
